molecular formula C39H64O14 B1247036 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1247036
M. Wt: 756.9 g/mol
InChI Key: FMWZYCJVASHAKM-XWALDDNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Asparagus oligoclonos and Asparagus officinalis with data available.

Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions : The solubility of related saccharides in ethanol-water solutions was explored, revealing that solubility increases with temperature and varies based on ethanol mass fraction in the solvent (Gong, Wang, Zhang, & Qu, 2012).

Chemical Synthesis

  • Convenient Synthesis Methods : Researchers developed convenient approaches for the synthesis of complex derivatives of this compound, which can be crucial for further applications in chemical and pharmaceutical research (Liu, Li, Lu, & Miao, 2008).

Spectroscopic Analysis

  • Vibrational Spectroscopic Study : Advanced techniques like Natural Bond Orbital (NBO) and HOMO-LUMO analysis were used to study the molecular structure and stability of derivatives, providing essential insights for further modifications (Aydın & Özpozan, 2020).

Enzymatic Resolution

  • Enzyme-Catalyzed Stereoselective Synthesis : The enzymatic resolution of derivatives was studied to produce enantiomerically enriched compounds, which are critical in the synthesis of more complex molecules (Gümüş & Tanyeli, 2010).

Application in Pharmaceutical Synthesis

  • SGLT2 Inhibitors Preparation : The compound was used in novel methods for preparing C-aryl glucoside SGLT2 inhibitors, highlighting its potential application in the development of new medications (Liu, Li, & Lu, 2008).

Properties

Molecular Formula

C39H64O14

Molecular Weight

756.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O14/c1-18-7-12-38(48-17-18)19(2)39(47)27(53-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,39)4)49-35-33(31(45)29(43)26(16-41)51-35)52-34-32(46)30(44)28(42)25(15-40)50-34/h18-35,40-47H,5-17H2,1-4H3/t18-,19+,20+,21-,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36-,37-,38+,39+/m0/s1

InChI Key

FMWZYCJVASHAKM-XWALDDNQSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)OC1

Synonyms

(25S*)-5beta-spirostan-3beta,17alpha-diol 3-O-beta-D-glucopyranosyl (1-2)-beta-D-glucopyranoside
aspaoligonin A

Origin of Product

United States

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